An In-Depth Technical Guide to the Chemical Properties of 2-Methyl-5-nitropyrimidine-4,6-diol
An In-Depth Technical Guide to the Chemical Properties of 2-Methyl-5-nitropyrimidine-4,6-diol
For Researchers, Scientists, and Drug Development Professionals
Foreword
This guide provides a comprehensive technical overview of 2-Methyl-5-nitropyrimidine-4,6-diol, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. As a substituted nitropyrimidine, this molecule presents a unique combination of chemical features that warrant detailed investigation. This document, structured to provide both foundational knowledge and practical insights, delves into its chemical identity, structural characteristics, synthesis, reactivity, and potential biological significance. The information herein is curated to support researchers in their endeavors to explore the utility of this compound in various scientific applications, from the design of novel therapeutic agents to its use as a versatile synthetic intermediate.
Chemical Identity and Physicochemical Properties
2-Methyl-5-nitropyrimidine-4,6-diol, identified by the CAS Number 53925-27-2, is a pyrimidine derivative characterized by a methyl group at the 2-position, a nitro group at the 5-position, and hydroxyl groups at the 4- and 6-positions[1]. Its molecular formula is C₅H₅N₃O₄, and it has a molecular weight of approximately 171.11 g/mol [1].
A comprehensive summary of its key identifiers and computed physicochemical properties is presented in the table below. These properties offer initial insights into the molecule's behavior in various chemical and biological systems.
| Identifier/Property | Value | Source |
| IUPAC Name | 4-hydroxy-2-methyl-5-nitro-1H-pyrimidin-6-one | PubChem[1] |
| CAS Number | 53925-27-2 | PubChem[1] |
| Molecular Formula | C₅H₅N₃O₄ | PubChem[1] |
| Molecular Weight | 171.11 g/mol | PubChem[1] |
| XLogP3 | -0.3 | PubChem[1] |
| Hydrogen Bond Donors | 2 | ChemScene[2] |
| Hydrogen Bond Acceptors | 6 | ChemScene[2] |
| Melting Point | 270-280 °C | ChemWhat[3] |
| Density | 1.84 g/cm³ | ChemWhat[3] |
Structural Elucidation: The Significance of Tautomerism
A critical aspect of the chemical nature of 2-Methyl-5-nitropyrimidine-4,6-diol is its existence in various tautomeric forms. As a dihydroxypyrimidine, it can undergo keto-enol tautomerism, leading to an equilibrium between the diol form and various oxo-hydroxy forms. The IUPAC name, 4-hydroxy-2-methyl-5-nitro-1H-pyrimidin-6-one, suggests that a keto-enol form is a stable tautomer[1].
The presence of these tautomers is crucial as it dictates the molecule's reactivity, hydrogen bonding capabilities, and potential interactions with biological targets. The equilibrium between these forms can be influenced by factors such as the solvent, pH, and temperature.
Caption: Tautomeric forms of 2-Methyl-5-nitropyrimidine-4,6-diol.
Synthesis of 2-Methyl-5-nitropyrimidine-4,6-diol
The synthesis of 2-Methyl-5-nitropyrimidine-4,6-diol typically involves a two-step process: the initial formation of the pyrimidine ring followed by nitration.
Step 1: Cyclization to form 2-Methylpyrimidine-4,6-diol
The pyrimidine core is generally constructed via a condensation reaction between an amidine and a β-dicarbonyl compound or its equivalent. For 2-Methyl-5-nitropyrimidine-4,6-diol, the synthesis starts with the cyclization of acetamidine with a malonic ester derivative in the presence of a base.
Caption: Synthesis of the pyrimidine core.
Experimental Protocol: Synthesis of 2-Methylpyrimidine-4,6-diol
A detailed experimental procedure for a similar synthesis is described in the literature for a related compound, which can be adapted for this synthesis[4]. The following is a generalized protocol based on these principles:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium methoxide in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
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Addition of Reactants: To the cooled solution of sodium methoxide, add diethyl malonate dropwise, followed by the portion-wise addition of acetamidine hydrochloride.
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Reaction: The reaction mixture is then typically heated to reflux for several hours to drive the cyclization to completion.
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Work-up and Isolation: After cooling, the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with a mineral acid (e.g., HCl) to precipitate the product. The solid is collected by filtration, washed with cold water, and dried to afford 2-methylpyrimidine-4,6-diol.
Step 2: Nitration of 2-Methylpyrimidine-4,6-diol
The second step involves the electrophilic nitration of the pyrimidine ring at the 5-position. This is a characteristic reaction for activated pyrimidine rings.
Caption: Nitration of the pyrimidine core.
Experimental Protocol: Nitration of 2-Methylpyrimidine-4,6-diol
The nitration is typically carried out using a mixture of nitric acid and sulfuric acid[5].
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Reaction Setup: In a flask cooled in an ice-salt bath, carefully add 2-methylpyrimidine-4,6-diol to concentrated sulfuric acid with stirring.
-
Addition of Nitrating Agent: A chilled mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise to the reaction mixture, maintaining a low temperature (typically below 10 °C).
-
Reaction: The reaction is stirred at a low temperature for a specified period to ensure complete nitration.
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Work-up and Isolation: The reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of the crude product. The solid is collected by filtration, washed thoroughly with cold water to remove residual acid, and then dried. Further purification can be achieved by recrystallization from a suitable solvent.
Spectroscopic Characterization
¹H NMR Spectroscopy
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A singlet corresponding to the methyl protons (C2-CH₃), likely in the range of 2.0-2.5 ppm.
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A broad singlet for the N-H protons of the pyrimidine ring, with its chemical shift being highly dependent on the solvent and concentration.
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A broad singlet for the hydroxyl protons, also dependent on experimental conditions. In the keto-enol tautomer, a signal for the C5-H proton would be absent.
¹³C NMR Spectroscopy
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A signal for the methyl carbon (C2-CH₃) in the aliphatic region (around 20 ppm).
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Signals for the pyrimidine ring carbons. The carbons bearing the oxygen atoms (C4 and C6) would appear at a lower field (deshielded), likely in the range of 150-170 ppm, characteristic of carbonyl or enolic carbons.
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The signal for C2 would be in a similar downfield region.
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The carbon bearing the nitro group (C5) would also be significantly deshielded.
Infrared (IR) Spectroscopy
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Broad O-H and N-H stretching vibrations in the region of 3000-3500 cm⁻¹.
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C=O stretching vibrations for the keto tautomers, typically in the range of 1650-1750 cm⁻¹.
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N-O stretching vibrations for the nitro group, usually appearing as two strong bands around 1550 cm⁻¹ and 1350 cm⁻¹.
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C-N and C-C stretching vibrations within the pyrimidine ring.
Mass Spectrometry
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The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (171.11 g/mol ).
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Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and other characteristic fragments of the pyrimidine ring.
Chemical Reactivity
The reactivity of 2-Methyl-5-nitropyrimidine-4,6-diol is governed by the interplay of its functional groups: the electron-withdrawing nitro group, the acidic hydroxyl/amino protons, and the pyrimidine ring itself.
Acidity and Basicity
The diol form can exhibit acidic properties due to the hydroxyl groups. The presence of the electron-withdrawing nitro group is expected to increase the acidity of the N-H protons in the keto tautomers. Conversely, the pyrimidine nitrogens can act as bases, although their basicity is significantly reduced by the electron-withdrawing nitro group.
Nucleophilic Substitution
The hydroxyl groups at positions 4 and 6 can be converted into better leaving groups, such as chlorides, by reacting with reagents like phosphorus oxychloride (POCl₃). The resulting 4,6-dichloro-2-methyl-5-nitropyrimidine is a versatile intermediate for further functionalization via nucleophilic aromatic substitution reactions[4]. The electron-withdrawing nitro group strongly activates the pyrimidine ring towards nucleophilic attack.
Caption: Reactivity of 2-Methyl-5-nitropyrimidine-4,6-diol.
Potential Biological and Pharmaceutical Applications
While specific biological activity data for 2-Methyl-5-nitropyrimidine-4,6-diol is limited in publicly available literature, the broader class of nitropyrimidine derivatives has attracted significant interest in drug discovery.
Antimicrobial Activity
Nitroaromatic compounds, including nitropyrimidines, are known to exhibit antimicrobial properties[7]. Their mechanism of action often involves the reduction of the nitro group within microbial cells to form reactive nitroso and hydroxylamine intermediates that can damage cellular macromolecules, including DNA[7]. Several pyrimidine derivatives have been reported to possess antibacterial and antifungal activities[8][9].
Antitumor Activity
The pyrimidine scaffold is a well-established pharmacophore in anticancer drug design. Numerous pyrimidine derivatives have been developed as inhibitors of various kinases and other enzymes involved in cancer cell proliferation[10][11][12]. The presence of the nitro group can further enhance the cytotoxic potential of these compounds. For instance, some 5-nitropyrimidine derivatives have been evaluated for their ability to inhibit the proliferation of cancer cell lines[13].
The exploration of 2-Methyl-5-nitropyrimidine-4,6-diol and its derivatives as potential antimicrobial or antitumor agents represents a promising avenue for future research.
Safety and Handling
Conclusion
2-Methyl-5-nitropyrimidine-4,6-diol is a multifaceted molecule with significant potential in synthetic and medicinal chemistry. Its rich tautomeric chemistry, coupled with the activating effect of the nitro group, makes it a valuable precursor for the synthesis of a diverse range of functionalized pyrimidines. While its own biological profile remains to be fully elucidated, the established activities of related nitropyrimidine derivatives suggest that it is a promising scaffold for the development of novel therapeutic agents. This guide provides a solid foundation for researchers to understand and further explore the chemical properties and potential applications of this intriguing compound.
References
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